2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate
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Overview
Description
2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a phenyl group, a nitrophenyl group, and a butanoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate typically involves the reaction of 2-oxo-2-phenylethyl bromide with 4-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alcohols, bases like potassium carbonate.
Major Products Formed
Reduction: Formation of corresponding alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate
- 2-Oxo-2-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate
Uniqueness
2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate is unique due to its specific structural features, such as the presence of both phenyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H16N2O6 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
phenacyl 4-(4-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H16N2O6/c21-16(13-4-2-1-3-5-13)12-26-18(23)11-10-17(22)19-14-6-8-15(9-7-14)20(24)25/h1-9H,10-12H2,(H,19,22) |
InChI Key |
PXXHQIOEPWWUNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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